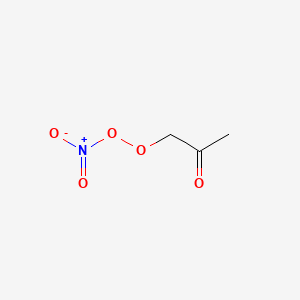
6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is a compound with the chemical formula C31H51N2O7P and a molecular weight of 594.73 g/mol . It is a phosphorylcholine derivative commonly used in biochemical assays to measure enzyme activity, particularly phospholipases and choline kinases . This compound appears as an off-white to pale beige solid and has a melting point of 190-195°C .
Preparation Methods
The synthesis of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine typically involves chemical synthesis methods. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere . The synthetic route generally includes the following steps:
Phosphorylation: The addition of the phosphorylcholine group to the hydroxyl group of the acylated product.
Chemical Reactions Analysis
6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine undergoes several types of chemical reactions:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylumbelliferyl moiety.
Substitution: Various substitution reactions can occur, especially involving the phosphorylcholine group.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions but generally include derivatives of the original compound .
Scientific Research Applications
6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to measure the activity of phospholipases and choline kinases.
Cell Biology: The compound serves as a fluorescent probe for studying cell membrane structure and function.
Medical Research: It is employed in the diagnosis of diseases such as Niemann–Pick disease types A and B by measuring acid sphingomyelinase activity.
Industrial Applications: The compound is used in the development of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by enzymes such as phospholipases and choline kinases, resulting in the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets include the active sites of these enzymes, and the pathways involved are those related to lipid metabolism and signal transduction .
Comparison with Similar Compounds
6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is unique due to its specific structure and applications. Similar compounds include:
4-Methylumbelliferyl Phosphorylcholine: Lacks the hexadecanoyl group, making it less hydrophobic and altering its interaction with enzymes.
Hexadecanoylamino-4-methylumbelliferone: Lacks the phosphorylcholine group, affecting its solubility and enzymatic activity.
These similar compounds highlight the importance of the hexadecanoyl and phosphorylcholine groups in determining the compound’s properties and applications .
Properties
IUPAC Name |
[6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-yl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)32-27-23-26-25(2)22-31(35)39-28(26)24-29(27)40-41(36,37)38-21-20-33(3,4)5/h22-24H,6-21H2,1-5H3,(H-,32,34,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILBKCHKGLJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102032 |
Source


|
| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904315-61-3 |
Source


|
| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904315-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)



